10-[(3-Carboxyphenyl)methoxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NPD290 typically involves the reaction of 1-naphthylamine with diphenylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity. The process involves multiple steps, including the formation of intermediate compounds, which are then purified and further reacted to obtain the final product .
Industrial Production Methods
In industrial settings, the production of NPD290 is scaled up using advanced techniques such as continuous flow reactors and automated synthesis systems. These methods allow for precise control over reaction parameters, ensuring consistent quality and high throughput. The use of high-purity starting materials and rigorous purification processes further enhances the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
NPD290 undergoes various chemical reactions, including:
Oxidation: NPD290 can be oxidized to form corresponding quinone derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: NPD290 can undergo substitution reactions, where one or more hydrogen atoms are replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminium hydride are commonly used.
Substitution: Various halogenating agents and nucleophiles are used for substitution reactions
Major Products
The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted aromatic compounds .
Scientific Research Applications
NPD290 has a wide range of applications in scientific research, including:
Chemistry: Used as a hole-transport material in the development of high-efficiency OLEDs and other organic electronic devices.
Biology: Investigated for its potential use in bioelectronic devices and sensors.
Medicine: Explored for its potential use in drug delivery systems and diagnostic tools.
Industry: Widely used in the production of OLED displays, lighting, and other electronic devices .
Mechanism of Action
NPD290 exerts its effects primarily through its hole-transporting properties. The compound facilitates the movement of positive charge carriers (holes) within the active layer of OLED devices, enhancing their efficiency and performance. The molecular structure of NPD290 allows for efficient charge transport, reducing energy loss and improving device longevity .
Comparison with Similar Compounds
Similar Compounds
- N,N′-Di(1-naphthyl)-N,N′-diphenylbenzidine (NPB)
- N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine (TPD)
- N,N′-Di(4-methoxyphenyl)-N,N′-diphenylbenzidine (MeO-TPD)
Uniqueness
NPD290 stands out due to its higher thermal stability and better hole-transporting properties compared to similar compounds. Its unique molecular structure allows for more efficient charge transport, making it a preferred choice for high-performance OLED devices .
Properties
Molecular Formula |
C38H54O5 |
---|---|
Molecular Weight |
590.8 g/mol |
IUPAC Name |
10-[(3-carboxyphenyl)methoxy]-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C38H54O5/c1-33(2)17-19-38(32(41)42)20-18-36(6)26(27(38)22-33)11-12-29-35(5)15-14-30(34(3,4)28(35)13-16-37(29,36)7)43-23-24-9-8-10-25(21-24)31(39)40/h8-11,21,27-30H,12-20,22-23H2,1-7H3,(H,39,40)(H,41,42) |
InChI Key |
PGQYDENFZPYITQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OCC6=CC(=CC=C6)C(=O)O)C)C)C2C1)C)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.